Pristanic acid

Übersicht

Beschreibung

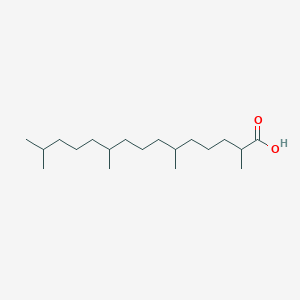

Pristaninsäure, auch bekannt als 2,6,10,14-Tetramethylpentadecansäure, ist eine verzweigtkettige Fettsäure. Sie ist eine Terpenoid-Säure, die in micromolaren Konzentrationen im Blutplasma gesunder Personen vorkommt. Pristaninsäure findet sich in verschiedenen Lipiden aus Quellen wie Süßwasser-Schwämmen, Krill, Regenwürmern, Walen, menschlichem Milchfett, Rinderdepotfett, Butterfett und sogar kalifornischem Erdöl . Sie kommt meist in Kombination mit Phytansäure vor und kann direkt aus der Nahrung oder als alpha-Oxidationsprodukt von Phytansäure gewonnen werden .

Vorbereitungsmethoden

Pristaninsäure kann durch die Alpha-Oxidation von Phytansäure synthetisiert werden. Dieser Prozess beinhaltet die Umwandlung von Phytansäure zu Pristaninsäure über Zwischenprodukte wie 2-Hydroxy-phytanoyl-CoA und Pristanal . Industrielle Produktionsverfahren für Pristaninsäure umfassen in der Regel die Extraktion und Reinigung aus natürlichen Quellen wie Butterfett und anderen lipidreichen Materialien .

Analyse Chemischer Reaktionen

Formation via Alpha-Oxidation of Phytanic Acid

Pristanic acid is generated during the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a process localized entirely in peroxisomes . The pathway involves four enzymatic steps:

| Reaction Step | Enzyme/Catalyst | Product |

|---|---|---|

| Phytanic acid activation | Phytanoyl-CoA synthetase | Phytanoyl-CoA |

| Hydroxylation | Phytanoyl-CoA hydroxylase | 2-Hydroxyphytanoyl-CoA |

| Cleavage | 2-Hydroxyphytanoyl-CoA lyase | Pristanal + Formyl-CoA |

| Oxidation | Pristanal dehydrogenase | This compound |

-

Key Finding : Pristanal dehydrogenase activity is confirmed in peroxisomes, independent of microsomal aldehyde dehydrogenase (FALDH) .

Peroxisomal Beta-Oxidation

This compound undergoes β-oxidation in peroxisomes, producing shortened acyl-CoA derivatives. Three cycles occur in peroxisomes before mitochondrial involvement :

| Cycle | Substrate | Products |

|---|---|---|

| 1 | Pristanoyl-CoA | 4,8-Dimethylnonanoyl-CoA + Propionyl-CoA |

| 2 | 4,8-Dimethylnonanoyl-CoA | 2,6-Dimethylheptanoyl-CoA + Propionyl-CoA |

| 3 | 2,6-Dimethylheptanoyl-CoA | 4-Methylpentanoyl-CoA + Propionyl-CoA |

-

Intermediates :

-

4,8-Dimethylnonanoylcarnitine (C11:0)

-

2,6-Dimethylheptanoylcarnitine (C9:0)

-

-

Critical Enzymes : Carnitine palmitoyltransferase II (CPT II) and carnitine-acylcarnitine translocase are required for mitochondrial import .

Mitochondrial Oxidation

The peroxisomal product 4-methylpentanoyl-CoA is transferred to mitochondria for complete oxidation via:

-

Carnitine Shuttle : Esterification to carnitine derivatives for mitochondrial transport.

-

β-Oxidation : Final degradation to acetyl-CoA and propionyl-CoA, entering the TCA cycle.

-

Evidence : Zellweger syndrome cells (lacking peroxisomes) show no this compound oxidation intermediates, confirming peroxisomal dependence .

Receptor-Mediated Signaling

This compound activates GPR40 , a free fatty acid receptor, triggering intracellular Ca²⁺ release :

| Parameter | Effect |

|---|---|

| GPR40 Activation | ↑ Intracellular Ca²⁺ (comparable to synthetic agonist GW9508) |

| Mechanism | Carboxylate moiety interaction with receptor |

-

Implication : This pathway may contribute to neurotoxicity in peroxisomal disorders like Refsum disease .

Pathological Accumulation

Defects in this compound metabolism lead to its accumulation, associated with:

-

Peroxisomal Biogenesis Disorders (e.g., Zellweger syndrome)

-

Single Enzyme Deficiencies (e.g., α-methylacyl-CoA racemase deficiency)

Biochemical hallmarks include elevated this compound in plasma and tissues, correlating with mitochondrial dysfunction and oxidative stress .

This compound’s chemical reactions highlight its dependence on peroxisomal-mitochondrial crosstalk and its role in metabolic disorders. Ongoing research focuses on modulating its oxidation pathways and receptor interactions for therapeutic interventions.

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Biochemical Diagnosis of Peroxisomal Disorders

Pristanic acid is crucial for diagnosing several peroxisomal disorders. The measurement of this compound levels in plasma is used alongside phytanic acid to establish the presence of conditions such as Refsum disease and Rhizomelic chondrodysplasia punctata. The ratio of pristanic to phytanic acid assists in differentiating these disorders from other metabolic conditions .

Stable Isotope Dilution Analysis

Research has demonstrated that stable isotope dilution analysis can effectively quantify this compound in biological samples. This method enhances the accuracy of diagnosing peroxisomal beta-oxidation defects by analyzing stored blood spots from neonates .

Complementation Analysis

this compound oxidation measurements have been employed in complementation studies involving fibroblasts from patients with peroxisomal biogenesis defects. These measurements help categorize patients into specific complementation groups, which is vital for understanding the genetic basis of their conditions .

Metabolic Studies

Beta-Oxidation Pathway

this compound undergoes beta-oxidation in peroxisomes and mitochondria, which is essential for its metabolism. Studies indicate that defects in this metabolic pathway can lead to the accumulation of this compound, highlighting its importance as a biomarker for metabolic disorders .

Research on Very Long Chain Fatty Acids (VLCFAs)

The analysis of this compound levels is often combined with studies on VLCFAs, providing insights into lipid metabolism disorders. Elevated levels of both pristanic and phytanic acids are associated with various genetic conditions that affect fatty acid oxidation .

Therapeutic Potential

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Recent studies suggest that this compound may act as an activator of PPARα, a receptor involved in lipid metabolism regulation. This activation could have implications for developing therapies targeting metabolic syndromes and related disorders .

Potential Role in Antioxidant Activity

Some research indicates that this compound may exhibit antioxidant properties, although further studies are needed to fully elucidate this role. Understanding its antioxidant capabilities could open new avenues for therapeutic applications in oxidative stress-related diseases .

Data Tables

Case Studies

- Diagnosis of Refsum Disease

- Prenatal Assessment for Peroxisomal Disorders

- PPARα Activation Study

Wirkmechanismus

Pristanic acid exerts its effects primarily through its role as a ligand for PPARα. At physiological concentrations, it activates PPARα, which regulates the expression of genes involved in lipid metabolism . In the liver, this compound is degraded by peroxisomal beta oxidation to propionyl-CoA, which is further metabolized in the citric acid cycle . This pathway is crucial for maintaining lipid homeostasis and energy production.

Vergleich Mit ähnlichen Verbindungen

Pristaninsäure ähnelt anderen verzweigtkettigen Fettsäuren wie Phytansäure, 4,8,12-Trimethyltridecansäure und 4,8-Dimethylnonansäure . Pristaninsäure ist aufgrund ihrer spezifischen Rolle als Ligand für PPARα und ihrer Beteiligung an der peroxisomalen Beta-Oxidation einzigartig . Phytansäure beispielsweise wird durch Alpha-Oxidation zu Pristaninsäure, was die metabolische Beziehung zwischen diesen Verbindungen hervorhebt .

Biologische Aktivität

Pristanic acid, also known as 2,6,10,14-tetramethylpentadecanoic acid, is a branched-chain fatty acid that plays a significant role in human metabolism, particularly in the context of peroxisomal disorders. This article explores the biological activity of this compound, highlighting its metabolic pathways, associations with diseases, and potential therapeutic implications.

Metabolism of this compound

This compound is primarily derived from the dietary intake of phytanic acid, which undergoes α-oxidation to form this compound. This metabolic process is crucial for the degradation of phytanic acid, especially in the context of peroxisomal metabolism. The enzyme α-Methyl-CoA-Racemase (AMACR) is instrumental in this pathway and has been linked to various pathological conditions, including prostate cancer.

Key Metabolic Pathways

- α-Oxidation : this compound is produced from phytanic acid through α-oxidation. This process occurs predominantly in peroxisomes and is essential for the proper metabolism of branched-chain fatty acids.

- β-Oxidation : Following its formation, this compound undergoes β-oxidation within peroxisomes. Studies indicate that this compound can be oxidized through three cycles of β-oxidation, leading to the generation of acetyl-CoA and other metabolites .

Biological Significance

This compound levels in plasma can serve as biomarkers for various metabolic disorders. Elevated levels are often observed in patients with peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome. The oxidation of this compound is significantly reduced in these patients, indicating impaired metabolic function .

Case Studies

- Peroxisomal Biogenesis Disorders : A study involving fibroblast cell lines from patients with PBDs demonstrated reduced oxidation rates of this compound compared to control cells. The findings suggest that measuring this compound oxidation can be a reliable tool for assessing metabolic function in these patients .

- Prostate Cancer Association : Research has shown that serum levels of this compound correlate strongly with phytanic acid levels and have been investigated for their association with prostate cancer risk. High levels of AMACR expression in prostate tumors suggest a potential link between this compound metabolism and cancer progression .

Research Findings

Recent studies have elucidated several important aspects of this compound's biological activity:

- Oxidation Rates : In healthy controls, the oxidation rates of this compound were significantly higher than those observed in patients with metabolic defects. For instance, control fibroblasts exhibited a wide range of oxidation rates compared to severely reduced rates in patient-derived cells .

- Biomarker Potential : Plasma concentrations of pristanic and phytanic acids are utilized as biomarkers for diagnosing peroxisomal disorders. Elevated levels indicate a disruption in normal fatty acid metabolism .

Data Table: Oxidation Rates of this compound

| Patient Type | Oxidation Rate (pmol/h/mg protein) | Control Range (pmol/h/mg protein) |

|---|---|---|

| Patient 1 | 0.4–1.2 | 75.5–189.9 |

| Patient 2 | 9.7–26.6 | 75.5–189.9 |

| Patient 3 | 0.2–0.4 | 75.5–189.9 |

| Control Group Average | 152.4–489.6 | N/A |

Eigenschaften

IUPAC Name |

2,6,10,14-tetramethylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862584 | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1189-37-3 | |

| Record name | Pristanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pristanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pristanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pristanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.